An In-depth Technical Guide to 5-Bromo-2,2'-bithiophene: Chemical Properties and Structure
An In-depth Technical Guide to 5-Bromo-2,2'-bithiophene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Bromo-2,2'-bithiophene. It is a vital intermediate in the fields of organic electronics and medicinal chemistry. This document consolidates essential data on its physicochemical properties, spectroscopic details, and reactivity, with a focus on its application in cross-coupling reactions. Detailed experimental protocols and visual diagrams are provided to support researchers in their laboratory work.
Introduction
5-Bromo-2,2'-bithiophene is a brominated heterocyclic compound that serves as a fundamental building block for the synthesis of more complex π-conjugated systems. Its structure, consisting of two thiophene (B33073) rings with a bromine atom at the 5-position, offers a reactive site for carbon-carbon bond formation, making it an invaluable precursor for the development of organic semiconductors, polymers, and biologically active molecules. Thiophene-based materials are integral to the advancement of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Furthermore, the thiophene motif is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3]
Chemical and Physical Properties
5-Bromo-2,2'-bithiophene is a light yellow to green-yellow solid at room temperature.[4] It is soluble in many common organic solvents. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 5-Bromo-2,2'-bithiophene
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅BrS₂ | [5] |
| Molecular Weight | 245.16 g/mol | [5] |
| CAS Number | 3480-11-3 | [5] |
| Appearance | Light yellow to green yellow solid | [4] |
| Melting Point | 29-32 °C | [6] |
| Boiling Point | 50 °C at 0.006 Torr | [4] |
| Density (Predicted) | 1.635 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in organic solvents |
Molecular Structure
The molecular structure of 5-Bromo-2,2'-bithiophene consists of two thiophene rings linked at the 2 and 2' positions, with a bromine atom substituted at the 5-position of one of the rings.
Synthesis
The most common and straightforward method for the synthesis of 5-Bromo-2,2'-bithiophene is the regioselective monobromination of 2,2'-bithiophene (B32781) using N-bromosuccinimide (NBS).[6]
Experimental Protocol: Synthesis of 5-Bromo-2,2'-bithiophene[6]
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Materials:
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2,2'-Bithiophene (3 g, 18 mmol)
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N-Bromosuccinimide (NBS) (3.2 g, 18 mmol)
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N,N-Dimethylformamide (DMF) (60 mL total)
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Dichloromethane (DCM)
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Methanol (MeOH)
-
-
Procedure:
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In a 250 mL two-necked round-bottomed flask, dissolve 2,2'-bithiophene in 50 mL of DMF with stirring.
-
Prepare a solution of NBS in 10 mL of DMF.
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Cool the flask containing the bithiophene solution in an ice bath.
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Slowly add the NBS solution dropwise to the cooled bithiophene solution.
-
After the addition is complete, allow the reaction to proceed to completion (monitoring by TLC is recommended).
-
Once the reaction is complete, extract the reaction mixture with dichloromethane.
-
Collect the organic phase and purify the crude product by recrystallization from methanol.
-
This procedure typically yields a light yellow solid product.[6]
-
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 5-Bromo-2,2'-bithiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides key information about the hydrogen atoms on the thiophene rings. The reported chemical shifts are δ = 6.91 (d, 1H), 6.96 (d, 1H), 7.00 (dd, 1H), 7.22 (1H).[6] A representative spectrum can be found in the literature.[8]
Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromo-2,2'-bithiophene will exhibit characteristic absorption bands corresponding to the vibrations of the thiophene rings and the C-Br bond. Expected vibrational modes include C-H stretching, C=C stretching of the aromatic rings, and C-S stretching. For a related compound, 5,5'-Dibromo-2,2'-bithiophene, the IR (ATR) spectrum shows peaks at 3069 cm⁻¹ (Ar-H stretching), 1683 cm⁻¹ (conjugated C=C stretching), 1416 cm⁻¹ (cis R₁-C=C-R₂ stretching), and 1293 cm⁻¹ (C=C bending).[9]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of 5-Bromo-2,2'-bithiophene is expected to show absorption bands in the ultraviolet region, characteristic of π-π* transitions within the conjugated bithiophene system. The related 5,5'-Dibromo-2,2'-bithiophene exhibits a λmax at 325 nm in DMSO.[9]
Reactivity and Applications
The bromine atom on the 5-Bromo-2,2'-bithiophene ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings. These reactions are pivotal for the synthesis of more extended conjugated molecules for applications in organic electronics and for the creation of novel compounds in drug discovery.[10][11][12][13]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. 5-Bromo-2,2'-bithiophene can be effectively coupled with various arylboronic acids to form 5-aryl-2,2'-bithiophenes.
Stille Coupling
The Stille coupling reaction pairs an organohalide with an organotin compound, also catalyzed by palladium. This reaction is highly versatile and tolerant of a wide range of functional groups. 5-Bromo-2,2'-bithiophene can be coupled with various organostannanes to create new C-C bonds.
Applications in Drug Development
Thiophene derivatives are known to possess a broad spectrum of biological activities.[2][3] The bithiophene scaffold, in particular, is of interest in medicinal chemistry. The functionalization of 5-Bromo-2,2'-bithiophene through cross-coupling reactions allows for the synthesis of a diverse library of compounds that can be screened for various therapeutic targets. For example, thiophene-containing compounds have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.[1][10][14] The synthesis of novel aryl-substituted bithiophenes starting from 5-Bromo-2,2'-bithiophene provides a route to new chemical entities with potential pharmacological value.
Conclusion
5-Bromo-2,2'-bithiophene is a versatile and important building block in modern organic synthesis. Its well-defined chemical and physical properties, along with its reactivity in key cross-coupling reactions, make it an indispensable tool for the development of advanced materials for organic electronics and for the discovery of new therapeutic agents. This technical guide provides a solid foundation of information for researchers working with this compound, from its synthesis and characterization to its application in creating novel molecular architectures. Further research into the specific biological activities of derivatives of 5-Bromo-2,2'-bithiophene is a promising avenue for future drug discovery efforts.
References
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- 5. researchgate.net [researchgate.net]
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- 7. 3,3′,5,5′-Tetrabromo-2,2′-bithiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5,5'-Dibromo-2,2'-bithiophene | 4805-22-5 [chemicalbook.com]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille Coupling [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

